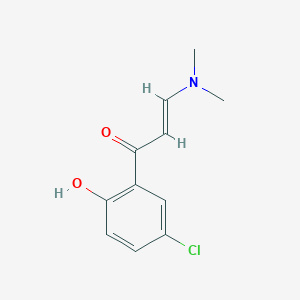

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

CAS No.:

Cat. No.: VC13357595

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO2 |

|---|---|

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one |

| Standard InChI | InChI=1S/C11H12ClNO2/c1-13(2)6-5-11(15)9-7-8(12)3-4-10(9)14/h3-7,14H,1-2H3/b6-5+ |

| Standard InChI Key | HVRGJVQUOZZZAS-AATRIKPKSA-N |

| Isomeric SMILES | CN(C)/C=C/C(=O)C1=C(C=CC(=C1)Cl)O |

| SMILES | CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)O |

| Canonical SMILES | CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features an (E)-configured α,β-unsaturated ketone system (prop-2-en-1-one) bridging a 5-chloro-2-hydroxyphenyl group and a dimethylamino moiety. This conjugation confers significant planarity to the molecule, enhancing its electronic delocalization and interaction capabilities with biological targets . The hydroxyl group at the phenyl ring’s ortho position facilitates hydrogen bonding, while the chloro substituent at the para position introduces steric and electronic effects that modulate reactivity .

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 225.67 g/mol | |

| Boiling Point | 353.9 ± 42.0 °C (Predicted) | |

| Density | 1.241 ± 0.06 g/cm³ (Predicted) | |

| pKa | 7.31 ± 0.43 (Predicted) |

The relatively low pKa value suggests moderate acidity at the hydroxyl group, enabling deprotonation under physiological conditions . Predicted solubility in polar solvents aligns with its capacity to engage in hydrogen bonding and dipole-dipole interactions .

Synthesis and Spectroscopic Characterization

Synthetic Methodology

The compound is synthesized via a Claisen-Schmidt condensation between 1-(5-chloro-2-hydroxyphenyl)ethan-1-one and 1,1-dimethoxy-N,N-dimethylmethanamine under mild electrochemical conditions . This solvent-tuned approach achieves an 86% yield, emphasizing scalability and reproducibility :

Comparative Analysis with Structural Analogues

The table below contrasts key features of halo-substituted chalcone derivatives:

| Compound Name | Molecular Formula | Substituent | Key Properties |

|---|---|---|---|

| (E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | -Cl | High enzymatic inhibition, moderate logP | |

| (E)-1-(5-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | -Br | Enhanced steric hindrance, lower solubility | |

| (E)-1-(5-Fluoro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | -F | Increased electronegativity, improved kinetics |

Chlorine’s optimal balance of electronegativity and steric profile makes this compound a preferred candidate for further drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume